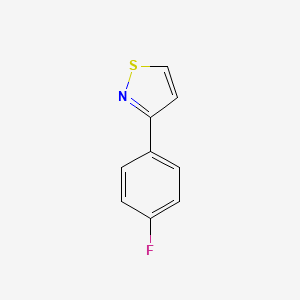

3-(4-Fluorophenyl)-1,2-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIMQUQFJDMNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl 1,2 Thiazole and Analogues

Targeted Synthesis of the 1,2-Thiazole Ring System with Fluorophenyl Substituents

The construction of the 1,2-thiazole ring, particularly when substituted with a fluorophenyl group, requires precise and efficient synthetic methods. Cycloaddition reactions, modified classical condensations, and multicomponent strategies have emerged as powerful tools for this purpose.

Cycloaddition Reactions in Fluorinated Sulfur Heterocycle Synthesis

Cycloaddition reactions are a superior methodology for the stereochemically controlled synthesis of heterocyclic compounds of diverse ring sizes. dntb.gov.uanih.gov In the context of fluorinated sulfur heterocycles, [3+2] and [4+2] cycloadditions are of particular importance. nih.govmdpi.com These reactions offer a direct route to the core thiazole (B1198619) structure by combining appropriate building blocks.

One common approach involves the reaction of a fluorinated thiocarbonyl compound, acting as a dipolarophile or dienophile, with a suitable partner. For instance, fluorinated thioaldehydes or thioketones can react with 1,3-dipoles to form five-membered rings. mdpi.com The presence of fluorine atoms or fluoroalkyl groups can originate from either or both of the reaction partners. mdpi.com

A notable example is the [3+2]-cycloaddition of thiocarbonyl compounds with diazoalkanes, which proceeds through a 2,5-dihydro-1,3,4-thiadiazole intermediate that can subsequently be transformed into a thiirane. researchgate.net While not directly forming a 1,2-thiazole, this illustrates the utility of cycloadditions in building sulfur-containing heterocycles that can be precursors to the desired thiazole ring. The synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles has been achieved via the [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoroacetonitrile (CF3CN). rsc.org

| Cycloaddition Type | Reactants | Intermediate/Product | Reference |

| [3+2] Cycloaddition | Thiocarbonyl compound + Diazoalkane | 2,5-dihydro-1,3,4-thiadiazole | researchgate.net |

| [3+2] Cycloaddition | Pyridinium 1,4-zwitterionic thiolate + CF3CN | 2-trifluoromethyl 4,5-disubstituted thiazole | rsc.org |

| [4+2] Cycloaddition | Polyfluoroalkyl thiocarbonyl compound + 1,3-diene | Fluorine-containing thiopyran derivative | mdpi.com |

Elaborated Hantzsch-Type Condensations for Thiazole Architectures

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and remains one of the most widely utilized methods. nih.govwikipedia.org The classical Hantzsch synthesis involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as a thioamide. nih.gov This transformation can produce thiazoles with a variety of substituents at positions 2, 4, and 5. nih.gov

For the synthesis of 3-(4-fluorophenyl)-1,2-thiazole analogues, a modified Hantzsch reaction is often employed. For instance, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized by condensing 2-bromo-4-fluoroacetophenone with various thiosemicarbazones. nih.gov This approach directly incorporates the 4-fluorophenyl moiety at the 4-position of the thiazole ring.

Modifications to the Hantzsch synthesis can include the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov Solvent-free conditions have also been developed, representing a greener approach to the synthesis of Hantzsch thiazole derivatives. researchgate.net These elaborated methods provide efficient access to functionalized thiazole building blocks. researchgate.net

| Reaction | Reactants | Product | Key Features | Reference |

| Hantzsch Thiazole Synthesis | α-Halocarbonyl + Thioamide/Thiourea | Substituted Thiazole | Widely applicable, versatile | nih.govwikipedia.org |

| Modified Hantzsch Synthesis | 2-Bromo-4-fluoroacetophenone + Thiosemicarbazone | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole | Direct incorporation of 4-fluorophenyl group | nih.gov |

| Microwave-Assisted Hantzsch | α-Haloketone + Thiourea | 2-Aminothiazole derivative | Reduced reaction times, improved yields | nih.gov |

| Solvent-Free Hantzsch | α-Haloketone + Thiourea + Benzaldehyde | Substituted Hantzsch thiazole derivative | Environmentally benign | researchgate.net |

Multicomponent Reaction Strategies for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. iau.ir MCRs are well-suited for creating large libraries of compounds and offer advantages in terms of atom economy and reduced synthetic steps. nih.gov

For the synthesis of thiazole derivatives, one-pot three-component procedures based on the Hantzsch reaction have been developed. For example, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst can afford new substituted Hantzsch thiazole derivatives in good yields. nih.govbepls.com

Another MCR approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, which can be accelerated by N-methyl imidazole under solvent-free conditions to produce diversely substituted thiazole derivatives. iau.ir These strategies provide rapid access to complex thiazole structures from simple and readily available starting materials.

| MCR Type | Reactants | Catalyst/Conditions | Product | Reference |

| Hantzsch-based Three-Component | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea + Substituted Benzaldehyde | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivative | nih.govbepls.com |

| Three-Component | Primary amine + Dialkyl acetylenedicarboxylate + Isothiocyanate | N-methyl imidazole, solvent-free | Substituted thiazole derivative | iau.ir |

Methodological Innovations in 1,2-Thiazole Synthesis

Recent advancements in organic synthesis have led to novel methods for the construction of the 1,2-thiazole ring system. These innovations often focus on the use of catalytic systems to improve reaction efficiency and selectivity, as well as the implementation of environmentally benign practices.

Catalytic Approaches and Green Chemistry Considerations

The development of catalytic methods for 1,2-thiazole synthesis is a key area of research, aiming to replace stoichiometric reagents with more efficient and sustainable catalytic alternatives. While specific catalytic methods for this compound are not extensively documented, general catalytic approaches for 3-aryl-1,2-thiazoles can be adapted.

Catalytic Systems:

Transition-metal catalysis has emerged as a powerful tool in heterocyclic synthesis. For instance, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a route to variously substituted isothiazoles. This method involves an α-thiavinyl Rh-carbenoid intermediate and offers a pathway to access a range of isothiazole (B42339) derivatives. While not explicitly demonstrated for the 4-fluorophenyl analogue, this approach represents a potential catalytic route.

Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis. Although more commonly applied to the functionalization of pre-existing thiazole rings, developments in C-H activation could pave the way for direct arylation methods to introduce the 4-fluorophenyl group at the 3-position of a suitable isothiazole precursor.

Green Chemistry Considerations:

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isothiazoles. ucm.es These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Solvent-Free and Neat Synthesis: A significant advancement in green synthesis is the development of solvent-free, or "neat," reaction conditions. An ammonium thiocyanate-promoted neat synthesis of isothiazoles has been reported, offering a simple, rapid, and eco-friendly approach. rsc.org This method avoids the use of volatile organic solvents, which are often toxic and difficult to dispose of.

Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. Visible-light-mediated syntheses of related fused thiazole systems in aqueous media have been developed, suggesting the potential for similar green approaches to be adapted for isothiazole synthesis. rsc.org

Multi-component Reactions: One-pot, multi-component reactions (MCRs) are inherently more efficient and generate less waste than traditional multi-step syntheses. Three-component reactions of enaminoesters, fluorodibromoiamides/esters, and sulfur have been developed for the synthesis of both thiazoles and isothiazoles, showcasing a high degree of atom economy. organic-chemistry.org

| Green Chemistry Approach | Description | Potential Application for this compound |

| Neat Synthesis | Reactions are conducted in the absence of a solvent, often with heating. | Adaptation of ammonium thiocyanate-promoted neat synthesis could provide a solvent-free route. rsc.org |

| Aqueous Synthesis | Water is used as the reaction solvent, reducing the reliance on organic solvents. | Exploring water as a solvent for the cyclization step could significantly improve the environmental profile of the synthesis. |

| Multi-component Reactions | Three or more reactants are combined in a single step to form the product. | Development of a multi-component reaction involving a 4-fluorophenyl-containing starting material would be a highly efficient strategy. |

| Catalysis | Use of catalysts to improve reaction rates and selectivity, reducing energy consumption and byproducts. | Application of rhodium or other transition-metal catalysts could lead to more efficient and selective syntheses. |

Regio- and Stereocontrol in Synthetic Pathways

The control of regioselectivity is paramount in the synthesis of substituted heterocycles like this compound, where the precise placement of the aryl group is required. Stereocontrol is generally not a factor in the synthesis of the aromatic isothiazole ring itself, but can be relevant in the synthesis of precursors or in subsequent reactions.

Regiocontrol in 1,2-Thiazole Formation:

Several synthetic strategies offer a degree of regiocontrol in the formation of the isothiazole ring. The choice of starting materials and reaction conditions can direct the cyclization to favor the desired isomer.

Synthesis from Enamines: A well-established method for isothiazole synthesis involves the reaction of primary enamines with reagents such as 4,5-dichloro-1,2,3-dithiazolium chloride. rsc.org For example, the reaction of methyl 3-aminocrotonate yields a 3-methylisothiazole derivative. rsc.org By selecting an enamine precursor bearing a 4-fluorophenyl group at the appropriate position, it is possible to direct the synthesis towards the this compound isomer.

[4+1] Annulation Reactions: An operationally simple synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate proceeds via a [4+1] annulation. organic-chemistry.org This method relies on a sequential imine formation, cyclization, and aerial oxidation cascade. The substitution pattern of the resulting isothiazole is determined by the structure of the β-keto precursor.

Cascade Reactions: Cascade reactions from 3-chlorochromones and thioamides have been developed for the regioselective synthesis of substituted thiazoles. While this example pertains to 1,3-thiazoles, the principle of using carefully designed starting materials to control the outcome of a cascade cyclization is applicable to the synthesis of isothiazoles as well.

The following table summarizes some approaches that can be used to achieve regiocontrol in the synthesis of 3-aryl-1,2-thiazoles.

| Synthetic Method | Precursors | Regiocontrol Principle |

| From Enamines | Primary enamines and a dithiazolium salt | The substitution pattern of the enamine dictates the final substitution of the isothiazole ring. rsc.org |

| [4+1] Annulation | β-ketodithioesters/thioamides and NH4OAc | The structure of the β-keto precursor determines the substituents at the 3- and 5-positions. organic-chemistry.org |

| Rhodium-catalyzed Transannulation | 1,2,3-Thiadiazoles and nitriles | The nitrile provides the substituent at the 3-position of the resulting isothiazole. |

Further research into the development of novel catalytic systems and the application of green chemistry principles will undoubtedly lead to even more efficient and selective methods for the synthesis of this compound and its analogues.

Chemical Reactivity and Mechanistic Studies of 3 4 Fluorophenyl 1,2 Thiazole Derivatives

Electrophilic and Nucleophilic Reactivity of the 1,2-Thiazole Core

The reactivity of the 1,2-thiazole ring in 3-(4-Fluorophenyl)-1,2-thiazole is dictated by the interplay of the sulfur and nitrogen heteroatoms and the electronic influence of the 3-(4-fluorophenyl) substituent. The thiazole (B1198619) ring itself is aromatic, with pi-electron delocalization that imparts a degree of stability. wikipedia.org However, the presence of the electronegative nitrogen atom generally deactivates the ring towards electrophilic attack compared to other five-membered heterocycles like pyrrole (B145914) and furan. ias.ac.inyoutube.com

Calculated pi-electron densities for the parent thiazole molecule indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.org The C2 position is the most electron-deficient and susceptible to deprotonation and nucleophilic attack. wikipedia.orgpharmaguideline.com The 4-fluorophenyl group at the C3 position is expected to exert a mild electron-withdrawing effect through induction, which would further deactivate the thiazole ring towards electrophiles.

Electrophilic Substitution:

Electrophilic substitution reactions on the 1,2-thiazole core of this compound are anticipated to be challenging due to the inherent electron-deficient nature of the ring, further compounded by the deactivating 4-fluorophenyl group. When such reactions do occur, they are predicted to favor the C5 position. Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com The mechanism of these reactions can be influenced by the ability of the electrophilic reagent to protonate the ring nitrogen, which would further deactivate the ring. ias.ac.inias.ac.in

Nucleophilic Substitution:

Nucleophilic substitution reactions on the 1,2-thiazole ring are less common and typically necessitate the presence of a good leaving group. numberanalytics.com The C2 position of the thiazole ring is the most likely site for nucleophilic attack due to its electron-deficient character. pharmaguideline.com The reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-proton, facilitating its removal by a strong base to form a nucleophilic ylide. wikipedia.org This ylide can then react with various electrophiles.

| Reaction Type | Predicted Site of Reaction | Influencing Factors | Example Reactions |

|---|---|---|---|

| Electrophilic Substitution | C5 | Electron-withdrawing nature of the nitrogen and 3-(4-fluorophenyl) group. Protonation of ring nitrogen by strong acids. | Halogenation, Nitration, Friedel-Crafts Acylation |

| Nucleophilic Substitution | C2 | Presence of a good leaving group. Quaternization of the ring nitrogen to increase C2-H acidity. | Reaction with organolithium reagents followed by electrophilic quench. |

Functional Group Transformations on the 4-Fluorophenyl Substituent

The 4-fluorophenyl substituent on the 1,2-thiazole ring can undergo typical electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator. Therefore, electrophilic attack will predominantly occur at the positions ortho to the fluorine atom (C3' and C5' of the phenyl ring).

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a powerful method for functionalizing the 4-fluorophenyl ring. For instance, a bromo-substituted derivative could be coupled with various boronic acids to introduce new carbon-carbon bonds. Conversely, if the molecule were prepared as a boronic acid derivative, it could be coupled with various aryl or vinyl halides.

Another notable transformation is the palladium-catalyzed C-H difluoromethylation, which has been demonstrated on (benzo)thiazoles. acs.org This reaction could potentially be applied to the 4-fluorophenyl ring of this compound to introduce a difluoromethyl group, a valuable moiety in medicinal chemistry.

Investigation of Reaction Mechanisms and Intermediates

The mechanism of electrophilic substitution on the thiazole ring generally proceeds through a cationic intermediate, analogous to the Wheland intermediate in benzene (B151609) chemistry. The stability of this intermediate determines the regioselectivity of the reaction, with attack at C5 typically leading to a more stable intermediate. youtube.com

For nucleophilic attack at the C2 position, especially after deprotonation, the reaction proceeds through a thiazol-2-ylide intermediate. wikipedia.org This ylide is stabilized by the adjacent sulfur and nitrogen atoms.

In the context of photochemical reactions, the mechanism often involves initial excitation to a singlet excited state, followed by intersystem crossing to a triplet state. For thiazoles, this can lead to ring-opening and rearrangement pathways, forming various isomeric products, including those containing an isocyano group. researchgate.net In cycloaddition reactions, such as the [2π + 2σ] cycloaddition observed with 2-phenylthiazole (B155284), the reaction proceeds through a dearomative insertion mechanism. acs.org

Photochemical and Thermal Reactivity Profiles

Photochemical Reactivity:

Thiazoles exhibit a range of photochemical behaviors. nih.gov Irradiation of thiazole derivatives can lead to complex rearrangements and ring-opening reactions. researchgate.net For instance, UV irradiation of thiazole in an argon matrix has been shown to produce isocyano compounds through cleavage of the S1-C2 bond. researchgate.net

More complex photochemical reactions have been observed with aryl-substituted thiazoles. For example, 2-phenylthiazole undergoes a [2π + 2σ] cycloaddition and a dearomative insertion reaction when reacted with bicyclo[1.1.0]butanes under photochemical conditions. acs.org It is plausible that this compound could exhibit similar reactivity, leading to the formation of novel polycyclic structures. Photochemical ring contraction has also been observed in related 1,2,6-thiadiazine systems, suggesting another potential reaction pathway for the 1,2-thiazole ring under photochemical conditions. acs.orgchemrxiv.org

Thermal Reactivity:

Structure Activity Relationship Sar Methodologies for Fluorinated 1,2 Thiazole Compounds

Systematic Structural Modifications and Their Influence on Molecular Properties

The exploration of the chemical space around the 3-(4-Fluorophenyl)-1,2-thiazole scaffold is crucial for understanding its potential as a pharmacophore. Systematic modifications typically involve altering substituents on both the phenyl and thiazole (B1198619) rings to observe the resulting changes in physicochemical and biological properties.

Research on related thiazole and thiadiazole derivatives provides a framework for predicting how modifications to this compound might influence its molecular properties. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that the type and position of substituents are critical for biological activity. mdpi.com Modifications often focus on the phenyl ring, where the position and nature of the halogen can dramatically alter activity. In one study on anti-HIV 1,2,3-thiadiazole (B1210528) derivatives, a substitution pattern of 2,4-Br₂ on the phenyl ring showed higher antiviral potential than 2,4-Cl₂ or 2,4-F₂ substitutions. mdpi.com This suggests that while a 4-fluoro group is a common starting point, exploring other halogen substitutions could be a viable strategy.

Further modifications could include introducing various functional groups at different positions on the phenyl ring. SAR studies on antifungal agents have revealed that introducing groups like methyl (-CH₃), chloro (-Cl), or trifluoromethyl (-CF₃) can significantly impact efficacy. nih.gov For example, in a series of menthol-derived 1,2,4-triazole-thioethers, a methyl group at the ortho position of the phenyl ring resulted in broad-spectrum antifungal activity. nih.gov Similarly, the introduction of electron-donating groups like a methoxy (B1213986) (-OCH₃) group has been shown to enhance antitumor activity in some heterocyclic compounds. mdpi.com

Modifications are not limited to the phenyl ring. The 1,2-thiazole ring itself presents opportunities for substitution, although this is less commonly explored in the initial stages. The biological activity of thiazole-containing compounds can be enhanced by linking them to other heterocyclic moieties, creating hybrid compounds with potentially novel mechanisms of action. mdpi.com

The following table outlines potential systematic structural modifications to the this compound scaffold and their predicted influence on molecular properties, based on findings from related heterocyclic compounds.

| Modification Site | Modification Example | Potential Influence on Molecular Properties | Supporting Rationale/Relevant Findings |

| Phenyl Ring (Position 4) | Replace -F with -Cl, -Br, -I | Altered lipophilicity, polarizability, and halogen bonding capability. May increase or decrease biological activity depending on the target. | Halogen substitutions significantly impact activity in various heterocyclic systems. mdpi.comnih.gov |

| Phenyl Ring (Other Positions) | Add -OCH₃, -CH₃, -NO₂ | Introduction of electron-donating or -withdrawing groups modifies the electronic distribution of the ring, affecting binding affinity and metabolic stability. | Methoxy groups can enhance antitumor activity; nitro groups have increased anti-HIV efficacy in some scaffolds. mdpi.com |

| Thiazole Ring | Add substituents at C4 or C5 | Steric hindrance or new interaction points could be introduced, affecting target binding and selectivity. | Substituents on the thiazole ring are known to affect the antimicrobial activity of thiazole derivatives. mdpi.com |

| Overall Structure | Linkage to another heterocycle | Creation of hybrid molecules can lead to enhanced or entirely new biological activities. | Fused heterocyclic systems like thiazolo[3,2-b]-1,2,4-triazoles show potent enzyme inhibition. nih.gov |

This table is generated based on extrapolations from published data on analogous heterocyclic systems and serves as a predictive guide for SAR studies.

Role of the Fluorine Atom in Modulating Molecular Interactions and Electronic Distribution

The incorporation of a fluorine atom into a drug candidate is a widely used strategy in medicinal chemistry due to its unique properties. nih.gov In the context of this compound, the fluorine atom at the para-position of the phenyl ring plays a significant role in modulating the molecule's properties and its potential interactions with biological targets.

Fluorine is the most electronegative element, which leads to a highly polarized carbon-fluorine (C-F) bond. nih.gov This strong polarization has several important consequences:

Electronic Effects : The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which can lower the pKa of nearby functional groups. nih.gov This alteration of acidity/basicity can change the ionization state of a molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding affinity. nih.gov

Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.gov By placing a fluorine atom at a metabolically vulnerable position like the para-position of a phenyl ring, the metabolic stability and half-life of the compound can be substantially increased. nih.gov

Molecular Interactions : While organic fluorine is a poor hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with biological targets. researchgate.net These interactions include C-F···H-N, C-F···H-O, and C-F···C=O contacts, which, although weak individually, can collectively contribute to binding affinity. nih.gov Studies have shown that fluorine substitution can increase the ability of adjacent amine groups to form strong hydrogen bonds. nih.gov

Conformational Control : The introduction of fluorine can influence the conformational preferences of a molecule. This can help to lock the molecule into a bioactive conformation, thereby improving its potency and selectivity for a specific target. nih.gov

The fluorine atom on the 4-fluorophenyl group can thus enhance binding affinity through non-covalent interactions and improve pharmacokinetic properties by blocking metabolic hydroxylation. nih.gov

Conformational Analysis and Dynamic Behavior of the Compound

The 1,2-thiazole ring itself is an aromatic heterocycle and is therefore planar. wikipedia.org The main conformational flexibility in this compound arises from the rotation around the single bond connecting the phenyl ring and the thiazole ring. The degree of this rotation determines the dihedral angle between the two ring systems.

Computational studies and experimental data from related structures, such as 2,3-diphenyl-1,3-thiazolidin-4-ones, indicate that substituents on the phenyl rings influence the electron density and conformation of the heterocyclic ring. clockss.org In bis(thiazol-2-imine) derivatives, the thiazole and benzene (B151609) rings are not coplanar, with significant dihedral angles observed between them. clockss.org It is likely that this compound also adopts a non-planar conformation where the two rings are twisted relative to each other to minimize steric hindrance.

Correlations Between Molecular Structure and Predicted Chemical or Biological Activity

Correlating specific structural features with biological activity is the ultimate goal of SAR studies. For fluorinated 1,2-thiazole compounds, these correlations are often established through quantitative structure-activity relationship (QSAR) models and by comparing the activity of a series of analogs.

While specific data for this compound is not extensively available, data from structurally related compounds allow for strong inferences. For example, the presence of a fluorophenyl group is a key structural requirement for the biological activity of several synthetic statins. nih.gov In various heterocyclic scaffolds, the introduction of a 4-fluorophenyl moiety has been linked to enhanced biological activities, including antifungal and anticancer effects. nih.govnih.gov

Studies on thiazole derivatives have demonstrated clear SAR trends:

Antimicrobial Activity : In a series of thiazole derivatives, compounds featuring di- and tri-thiazole ring systems showed high antimicrobial activity, sometimes exceeding that of standard antibiotics. mdpi.com This suggests that the thiazole ring is a key pharmacophore for this activity.

Enzyme Inhibition : Thiazole and thiadiazole derivatives have been identified as potent inhibitors of various enzymes, including α-glucosidase, α-amylase, and cholinesterases. nih.govnih.gov In one study, a thiazole derivative with a guanidine (B92328) group showed significant inhibitory effects on vascular adhesion protein-1 (VAP-1).

Anticancer Activity : The substitution pattern on the phenyl ring is critical. A study on aminobenzothiazoles linked to pyrazolo[1,5-a]pyrimidines found that 4-fluoro substituted derivatives exhibited potent and selective anticancer activity. nih.gov

QSAR models developed for other heterocyclic series, such as ursolic acid derivatives and 1,2,4-triazole-thioethers, have successfully predicted anticancer and antifungal activities, respectively. nih.govnih.gov These models typically use descriptors related to the molecule's electronic properties, size, and lipophilicity to build a mathematical relationship with biological activity. A similar approach for a series of this compound analogs could predict which modifications are most likely to yield potent compounds.

The following table summarizes biological activities observed in compounds structurally related to this compound.

| Compound Class | Key Structural Features | Observed Biological Activity | Reference Study Finding |

| 1,2,3-Thiadiazole Derivatives | 2,4-dihalo-phenyl substitution | Anti-HIV-1 Activity | SAR studies indicated the order of antiviral strength was 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com |

| Thiazolo[3,2-b]-1,2,4-triazoles | Fused heterocyclic system | α-Amylase Inhibition | A derivative demonstrated strong and selective α-amylase inhibitory activity (IC₅₀ = 1.1μmol/g). nih.gov |

| Menthol-derived 1,2,4-triazoles | m-Fluoro phenyl substitution | Antifungal (G. zeae) | Displayed an inhibitory activity of 86.5%, better than the control. nih.gov |

| Aminobenzothiazole Conjugates | 4-fluoro substituted derivative | Anticancer Activity | Exhibited potent and selective activity with IC₅₀ values in the low micromolar range (1.94–3.46 μM). nih.gov |

This table provides examples of activities found in related heterocyclic structures, suggesting potential areas of biological investigation for this compound.

Computational and Theoretical Investigations of 3 4 Fluorophenyl 1,2 Thiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

No published studies were found that specifically detail the use of DFT to determine the optimized molecular geometry, bond lengths, bond angles, or potential energy surfaces for 3-(4-Fluorophenyl)-1,2-thiazole.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or derived global reactivity descriptors (such as electronegativity, chemical hardness, and softness) for this compound.

Molecular Docking and Simulation Studies for Predicting Binding Interactions

No specific molecular docking or simulation studies have been published that investigate the binding modes or interactions of this compound with any biological targets.

Theoretical Prediction of Spectroscopic Data

A search for theoretical predictions of spectroscopic data, such as NMR, IR, or UV-Vis spectra, for this compound yielded no specific results.

Mechanistic Elucidation Through Computational Modeling

There are no published computational studies that elucidate any reaction mechanisms involving this compound.

Table of Compounds Mentioned

Since no specific data could be retrieved and presented, a table of compounds is not applicable.

Advanced Applications and Research Domains of Fluorinated 1,2 Thiazoles

Agrochemical Research and Development

The imperative to enhance crop yields and protect against agricultural pests has driven the exploration of novel chemical entities. Fluorinated 1,2-thiazoles have emerged as a promising class of compounds in this arena.

Molecular Design for Herbicidal and Plant Protection Agents

The 1,2-thiazole ring is a recognized pharmacophore in the design of modern agrochemicals. researchgate.net The introduction of a fluorophenyl group, as seen in 3-(4-Fluorophenyl)-1,2-thiazole, can enhance the herbicidal and plant protective properties of these molecules. The fluorine atom can influence factors such as metabolic stability, binding affinity to target enzymes, and membrane transport, all of which are critical for the efficacy of a pesticide. nih.gov

Research has shown that derivatives of 1,2,3-thiadiazole (B1210528), a related heterocyclic compound, exhibit significant activity against phytopathogenic microorganisms, highlighting the potential of the broader thiazole (B1198619) and thiadiazole families in crop protection. google.com For instance, certain 1,2,3-thiadiazole carboxamide derivatives have been investigated as herbicides, fungicides, and growth-controlling agents. google.com The design of these molecules often involves the strategic placement of substituents on the thiazole and associated phenyl rings to optimize biological activity.

The development of new herbicides is crucial to combat the evolution of resistant weeds. nih.gov Phenylpyrazole-based compounds, which share some structural similarities with phenylthiazoles, have been designed as inhibitors of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target for many commercial herbicides. nih.gov This approach of targeting specific enzymes is a cornerstone of modern herbicide design, and the structural features of this compound make it an interesting scaffold for the development of new PPO inhibitors.

Furthermore, studies on N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides have demonstrated that these compounds can exhibit excellent herbicidal activity against common weeds like crabgrass and barnyard grass. sioc-journal.cn This underscores the versatility of the thiazole core in creating potent herbicides. The synthesis of novel thiazolyl hydrazine (B178648) derivatives has also yielded compounds with significant antifungal activity against various phytopathogenic strains. semanticscholar.org

Impact on Agricultural Biotechnology Innovations

Beyond direct pesticidal activity, fluorinated 1,2-thiazoles can influence agricultural biotechnology. Certain 1,2,3-thiadiazole derivatives have been shown to induce systemic acquired resistance (SAR) in plants. mdpi.com SAR is a "whole-plant" resistance response that is effective against a broad spectrum of pathogens. One such compound, a 1,2,3-thiadiazole derivative, demonstrated significant protective effects on rape leaves infected with Alternaria brassicicola, comparable to the known SAR inducer tiadinil. mdpi.com This suggests that compounds like this compound could be developed as plant defense activators, a more sustainable approach to crop protection that leverages the plant's own immune system.

The ability of these compounds to modulate plant physiology is a significant area of research. For example, some synthetic 1,2,3-thiadiazole compounds were found to affect key biochemical pathways in lentil seedlings, altering levels of γ-aminobutyric acid (GABA), malondialdehyde (MDA), carbohydrates, and proteins. researchgate.net This indicates that fluorinated thiazoles could be used to influence plant growth and development in beneficial ways, beyond simple pest control.

Innovations in Materials Science and Engineering

The unique electronic and photophysical properties of fluorinated 1,2-thiazoles have positioned them as valuable components in the development of advanced materials.

Development of Organic Electronic Materials and Optoelectronic Devices

The thiazole ring is an electron-accepting heterocycle, a property that is highly desirable in the design of organic semiconductors. researchgate.net The introduction of a fluorine atom can further tune the electronic properties, making fluorinated thiazoles attractive for applications in organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net

Thiazolo[5,4-d]thiazole (TTz), a fused-ring system composed of two thiazole units, has shown remarkable properties for use in solid-state photonic and optoelectronic devices. rsc.orgmdpi.com Small molecules based on TTz can exhibit fluorescence spanning the entire visible spectrum, from blue to orange-red, depending on their crystal packing. rsc.org This tunability is crucial for creating materials for specific applications, such as white-light emission. rsc.org The synthesis of 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole has been reported, and this compound has been incorporated into polymers for use in membranes, demonstrating the practical application of these materials. mdpi.com

Research into thiazole-based donor-acceptor type fluorophores has led to the development of materials that emit white light in the solid state. researchgate.net The HOMO and LUMO energy levels of these compounds can be tailored by introducing different substituents, making them promising candidates for white organic light-emitting devices. researchgate.net Furthermore, the combination of thiazole with other heterocyclic systems, such as 1,3,4-oxadiazole, is being explored to create novel organic semiconductors. dntb.gov.ua

Applications in Advanced Polymers and Functional Dyes

The reactivity of the this compound scaffold allows for its incorporation into polymeric structures. The fluorine substituent can enhance the thermal stability and processability of these polymers. Thiazole-containing polymers are being investigated for a variety of applications, including as membranes with specific transport properties. mdpi.com

In the realm of functional dyes, thiazole derivatives have a long history of use. wikipedia.org The chromophoric properties of the thiazole ring, combined with the electronic influence of the fluorophenyl group, can lead to the development of dyes with specific absorption and emission characteristics. These dyes can be used in a range of applications, from traditional textile dyeing to advanced materials for optical data storage and bio-imaging. Thiazole-based dyes are also used as sensitizers in dye-sensitized solar cells (DSSCs), where they play a crucial role in light harvesting. mdpi.com

Chemical Biology Tools and Probe Development

The unique properties of fluorinated 1,2-thiazoles also make them valuable tools in the field of chemical biology. These compounds can be designed to interact with specific biological targets, allowing for the study of complex biological processes.

The development of molecular probes is essential for tracing bioactive metabolites and labeling biomacromolecules like proteins. researchgate.net Thiazole-based reporters, which can be detected by fluorescence, UV, or mass spectrometry, are being developed for these purposes. For example, an azide-tagged thiazole reporter has been synthesized for use in copper(I)-catalyzed "click chemistry" to attach it to a reactive headgroup, enabling the study of biological systems. researchgate.net

The ability to synthesize a wide array of substituted thiazoles, including those with a 4-fluorophenyl group, provides a rich library of compounds for screening against various biological targets. nih.govnih.gov This diversity is crucial for identifying new lead compounds in drug discovery and for developing highly specific probes for chemical biology research. The synthesis of fluorinated hydrazinylthiazole derivatives and their evaluation for various biological activities, such as α-amylase inhibition, highlights the potential of these scaffolds in identifying new therapeutic agents and biological probes. nih.govacs.org

Interactive Data Table: Research Findings on Fluorinated 1,2-Thiazole Derivatives

| Compound Class | Research Area | Key Finding |

| 1,2,3-Thiadiazole Derivatives | Agrochemical | Exhibit significant activity against phytopathogenic microorganisms. google.com |

| Phenylpyrazole-based Compounds | Agrochemical | Act as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme. nih.gov |

| N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides | Agrochemical | Display excellent herbicidal activity against various weeds. sioc-journal.cn |

| Thiazolo[5,4-d]thiazole (TTz) | Materials Science | Small molecules show tunable fluorescence for optoelectronic devices. rsc.org |

| Thiazole-based Fluorophores | Materials Science | Can be designed to emit white light for use in OLEDs. researchgate.net |

| Azide-tagged Thiazole Reporters | Chemical Biology | Used as molecular probes for tracing and labeling biomolecules. researchgate.net |

| Fluorinated Hydrazinylthiazoles | Chemical Biology | Show potential as inhibitors of enzymes like α-amylase. nih.govacs.org |

Catalysis and Ligand Design in Organic Synthesis

The integration of fluorinated 1,2-thiazole scaffolds into the fields of catalysis and ligand design represents a sophisticated area of chemical research. The unique electronic properties conferred by the fluorine atom, combined with the structural and coordination capabilities of the 1,2-thiazole (isothiazole) ring, make these compounds intriguing candidates for developing novel catalysts and ligands. The strategic placement of a 4-fluorophenyl group at the 3-position of the 1,2-thiazole ring creates a molecule with distinct electronic and steric characteristics that can be harnessed in organic synthesis.

The presence of the highly electronegative fluorine atom significantly alters the electron distribution within the molecule. The strong C-F bond can enhance the chemical and thermal stability of ligands and catalysts, while also influencing their lipophilicity and membrane permeability, which is particularly relevant in biphasic catalysis. nih.gov For the this compound core, the electron-withdrawing nature of the fluorophenyl group modulates the electron density of the thiazole ring, affecting the coordinating ability of the nitrogen and sulfur atoms. This electronic tuning is a critical aspect of ligand design, as it can impact the reactivity, stability, and selectivity of metal complexes.

Research into related fluorinated heterocyclic compounds has demonstrated their potential in cutting-edge catalytic applications. For instance, visible-light-mediated energy transfer (EnT) photocatalysis has emerged as a powerful method for dearomatization reactions, which transform flat aromatic compounds into complex three-dimensional structures. acs.org Studies have shown that sulfur-containing heteroarenes, such as thiophenes and thiazoles, exhibit unique reactivity in these transformations. acs.orgacs.org In EnT-catalyzed intermolecular dearomative cycloadditions, 2-aryl thiazoles have been successfully employed to create novel molecular scaffolds. acs.org This highlights the potential of the this compound motif to act as a reactive partner or a component of a photocatalyst in similar light-mediated reactions.

The 1,2-thiazole ring itself offers multiple coordination sites—the nitrogen and sulfur atoms—which can bind to transition metals to form stable complexes. By modifying substituents on the ring, chemists can fine-tune the steric and electronic environment around the metal center, thereby controlling the catalytic activity and selectivity. The development of ligands based on N,O π-conjugated 1,3-thiazole BF2 complexes showcases how the thiazole core can be integrated into photoactive materials, where substituents on the thiazole ring influence the photophysical properties. acs.org While this example involves the 1,3-thiazole isomer, the principles of electronic modulation by substituents are directly applicable to the 1,2-thiazole system for designing new ligands for photoredox or transition-metal catalysis.

Detailed Research Findings

The application of fluorinated thiazoles in catalysis is an evolving field. Below is a summary of research findings on related structures that inform the potential use of this compound in ligand design and catalysis.

| Fluorinated Thiazole Derivative Type | Catalytic Application | Key Research Finding | Reference |

|---|---|---|---|

| 2-Aryl-1,3-thiazoles | Energy Transfer (EnT) Photocatalysis (Dearomative Cycloaddition) | Successfully underwent cycloaddition with bicyclo[1.1.0]butanes (BCBs) to form complex bicyclic frameworks. The reaction demonstrates the ability of the thiazole ring to engage in photocatalyzed skeletal rearrangements. | acs.org |

| 2-(4-Fluorophenyl)thiophene (related S-heterocycle) | Energy Transfer (EnT) Photocatalysis (Dearomative Cycloaddition) | Reaction with BCB resulted in a dimeric cycloadduct, showcasing unique reactivity pathways for sulfur-containing heteroarenes under photochemical conditions. This suggests complex reactivity for analogous thiazole systems. | acs.orgacs.org |

| 4-Substituted 1,3-Thiazole BF2 Complexes | Photocatalysis and Materials Science (Ligand Design) | These N,O π-conjugated organoboron complexes act as fluorophores. Substituents at the 4-position of the thiazole ring, including aryl groups, modulate the photophysical properties, demonstrating the tunability of thiazole-based ligands. | acs.org |

| 2-(Het)aryl-4-amino-5-functionalized thiazoles | Base-Promoted Synthesis | Developed a one-pot procedure for synthesizing functionalized thiazoles from (het)aryldithioesters, providing a pathway to complex thiazole structures that could serve as ligand precursors. | acs.org |

These studies collectively underscore the versatility of the fluorinated thiazole scaffold. The ability to fine-tune electronic properties through fluorination, coupled with the inherent reactivity and coordination potential of the thiazole ring, positions compounds like this compound as promising building blocks for the next generation of ligands and catalysts in organic synthesis.

Future Research Horizons and Contemporary Challenges in the Chemistry of this compound

The field of heterocyclic chemistry continues to be a vibrant area of scientific inquiry, with the 1,2-thiazole scaffold serving as a cornerstone in the development of novel compounds with diverse applications. Within this class, this compound and its derivatives represent a significant area of research, bridging synthetic organic chemistry with materials science and computational disciplines. This article explores the future research directions and contemporary challenges centered on this specific chemical entity, focusing on sustainable synthesis, the integration of artificial intelligence, the discovery of new reactivity patterns, and interdisciplinary applications.

Q & A

Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-1,2-thiazole, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via cyclocondensation reactions involving thioamide precursors or through functionalization of pre-formed 1,2-thiazole cores. A common method involves reacting 4-fluorobenzyl thiol derivatives with nitriles or α-haloketones under microwave irradiation or reflux conditions to enhance reaction efficiency . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst use (e.g., acetic acid or p-toluenesulfonic acid). Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and thiazole ring protons (δ ~8.0–8.5 ppm) .

- X-ray diffraction : Single-crystal X-ray analysis (using SHELX software) resolves bond lengths and angles, particularly the C–S bond (1.70–1.75 Å) and fluorine substitution geometry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 210.032 for CHFNS) .

Q. How can researchers assess the preliminary biological activity of this compound?

Initial screens for antimicrobial activity involve agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined at 24–48 hours, with positive controls like ciprofloxacin or fluconazole . For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) are recommended, using IC thresholds <100 µM for further study .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies) be systematically addressed?

Discrepancies often arise from differences in assay conditions (e.g., serum content, pH) or compound purity. Strategies include:

- Reproducibility checks : Repeating assays with independently synthesized batches.

- Metabolic stability analysis : Use liver microsome assays to assess degradation rates.

- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., fluorophenyl vs. chlorophenyl) .

Q. What computational methods are effective for predicting the binding modes of this compound to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (GROMACS) can model interactions with enzymes like CYP450 or bacterial dihydrofolate reductase. Key parameters include:

- Ligand preparation : Optimize protonation states at physiological pH.

- Grid box placement : Focus on active sites identified via crystallographic data (e.g., PDB: 1DHF).

- Free energy calculations : MM-PBSA/GBSA to validate binding affinities .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Flow chemistry : Continuous-flow reactors reduce side reactions and enhance heat transfer.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or ionic liquids may improve regioselectivity.

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

Q. What strategies resolve structural ambiguities in analogs, such as tautomerism in the thiazole ring?

- X-ray crystallography : Definitive assignment of tautomeric forms (e.g., 1,2-thiazole vs. 1,3-thiazole) via SHELXL refinement .

- N NMR : Distinguishes nitrogen environments in the ring.

- DFT calculations : Compare theoretical and experimental IR/Raman spectra to confirm dominant tautomers .

Methodological Notes

- Data validation : Cross-reference spectral data with PubChem entries (CID: B2811697) and crystallographic databases (CCDC) .

- Error analysis : Apply statistical tools (e.g., R factor <0.05 in XRD) and report confidence intervals for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.